

Application Notes and Protocols: In Vivo Biodistribution of IR-797 Chloride

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Compound of Interest

Compound Name: IR-797 chloride

Cat. No.: B15556525

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Introduction

IR-797 chloride is a near-infrared (NIR) fluorescent dye with excitation and emission maxima in the 700-800 nm range. This spectral window is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration compared to the visible spectrum. These characteristics make **IR-797 chloride** and its conjugates valuable tools for non-invasive tracking of molecules, nanoparticles, and cells to assess their biodistribution, pharmacokinetics, and tumor-targeting capabilities in preclinical animal models. This document provides a detailed protocol for conducting an in vivo biodistribution study of **IR-797 chloride** in a murine tumor model, along with representative data and workflows.

Quantitative Biodistribution Data

The biodistribution of **IR-797 chloride** is dependent on whether it is administered in its free form or conjugated to a targeting moiety (e.g., antibody, nanoparticle). Free IR-797 is expected to clear rapidly, while conjugated forms will exhibit biodistribution profiles reflective of the carrier molecule. The following table summarizes representative quantitative data for the biodistribution of a hypothetical IR-797-labeled tumor-targeting agent in a xenograft mouse model at different time points post-intravenous injection. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Organ	2 hours p.i. (%ID/g ± SD)	24 hours p.i. (%ID/g ± SD)	48 hours p.i. (%ID/g ± SD)
Tumor	5.2 ± 1.1	12.5 ± 2.3	10.3 ± 1.9
Blood	8.7 ± 1.5	1.2 ± 0.3	0.5 ± 0.1
Heart	1.5 ± 0.4	0.8 ± 0.2	0.4 ± 0.1
Lungs	3.1 ± 0.7	1.5 ± 0.4	0.9 ± 0.2
Liver	15.3 ± 3.1	10.1 ± 2.0	7.8 ± 1.5
Spleen	2.5 ± 0.6	4.2 ± 0.9	3.5 ± 0.7
Kidneys	10.2 ± 2.2	3.5 ± 0.8	2.1 ± 0.4
Muscle	0.8 ± 0.2	0.5 ± 0.1	0.3 ± 0.1

Note: This data is representative and will vary based on the specific conjugate, animal model, and experimental conditions.

Experimental Protocols

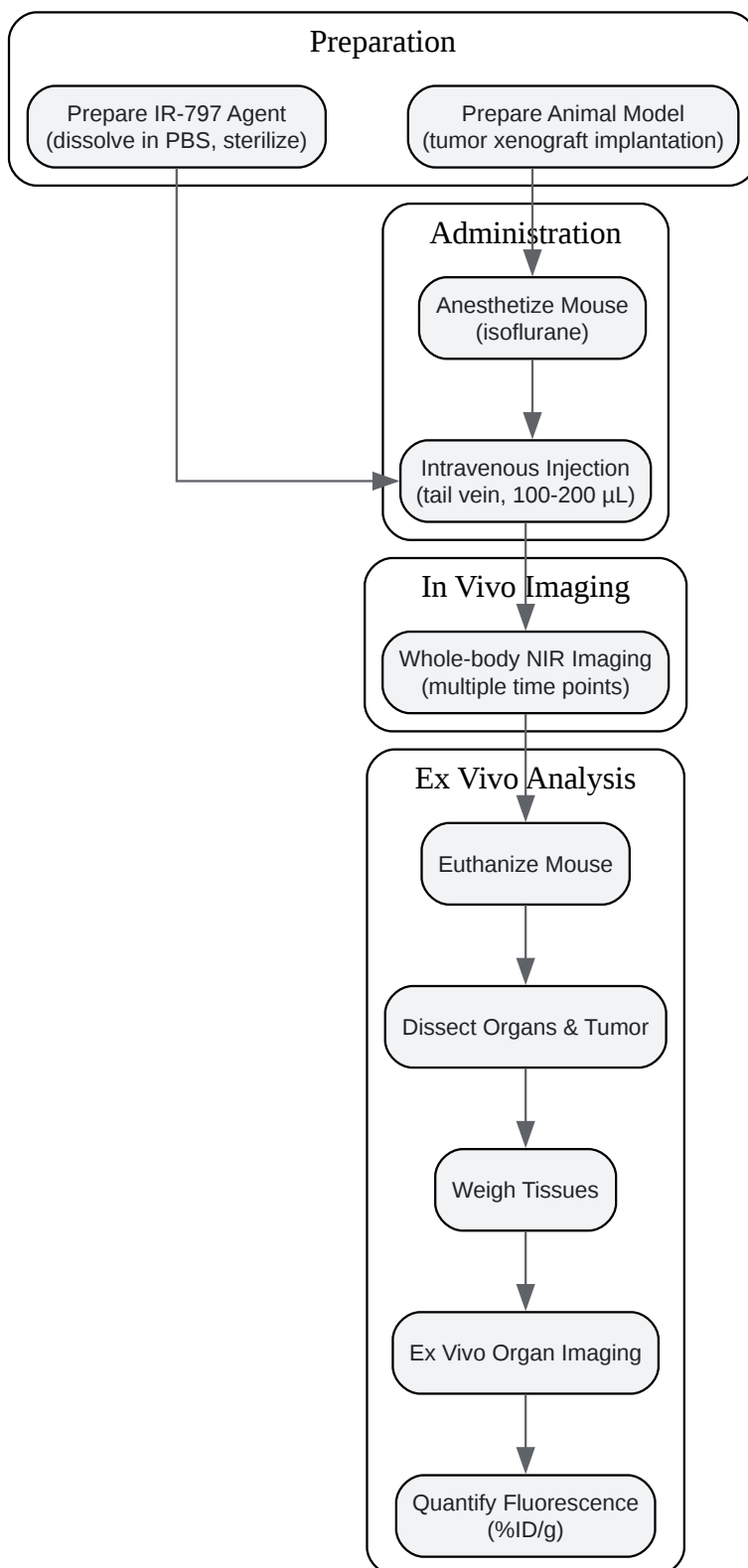
This section details the methodology for an in vivo biodistribution study of **IR-797 chloride** conjugated to a targeting agent in a murine xenograft model.

Materials

- **IR-797 chloride** (or IR-797 conjugated agent)
- Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
- Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)
- Anesthetic (e.g., isoflurane)
- In vivo imaging system (e.g., IVIS Spectrum)
- Syringes and needles (27-30 G)

- Surgical tools for dissection
- Gamma counter or fluorescence plate reader
- Analytical balance

Experimental Workflow Diagram



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Caption: Experimental workflow for the in vivo biodistribution study of **IR-797 chloride**.

Detailed Protocol

- Preparation of **IR-797 Chloride** Solution

1. Dissolve **IR-797 chloride** or the IR-797 conjugate in sterile PBS to the desired concentration.
2. Ensure the final solution is sterile, for example by passing it through a 0.22 μm syringe filter.
3. Protect the solution from light to prevent photobleaching.

- Animal Handling and Injection

1. Use immunodeficient mice (e.g., athymic nude mice) bearing subcutaneous tumors. Tumors should reach a suitable size (e.g., 100-200 mm^3) before the study begins.
2. Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance).^[1]
3. Administer the **IR-797 chloride** solution via intravenous tail vein injection. The typical injection volume is 100-200 μL .
4. House the animals under standard laboratory conditions after injection.

- In Vivo Near-Infrared Fluorescence Imaging

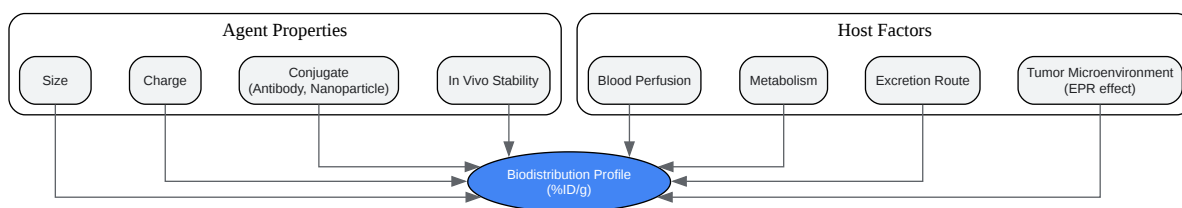
1. At designated time points (e.g., 2, 6, 24, 48 hours) post-injection, anesthetize the mice.
2. Place the mouse in an in vivo imaging system (e.g., IVIS Spectrum).
3. Acquire whole-body fluorescence images using the appropriate excitation and emission filters for IR-797 (e.g., excitation $\sim 745\text{ nm}$, emission $\sim 800\text{ nm}$).
4. Use the system's software to quantify the fluorescence intensity in the tumor and other regions of interest.

- Ex Vivo Biodistribution Analysis

1. At the final time point, euthanize the mice according to approved institutional protocols.

2. Immediately dissect the tumor and major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, and a blood sample).
3. Rinse the organs in PBS to remove excess blood and gently blot them dry.
4. Weigh each organ and tissue sample.
5. Arrange the organs in an imaging cassette and perform ex vivo NIR fluorescence imaging to visualize the distribution of the agent.
6. To quantify the fluorescence, either use the calibrated radiant efficiency from the ex vivo images or homogenize the tissues and measure the fluorescence using a plate reader.
7. Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is done by comparing the fluorescence intensity in each organ to a standard curve generated from known concentrations of the IR-797 agent.

Logical Relationship Diagram: Factors Influencing Biodistribution



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Caption: Factors influencing the in vivo biodistribution of **IR-797 chloride** conjugates.

Conclusion

The protocols and information provided herein offer a comprehensive guide for conducting in vivo biodistribution studies of **IR-797 chloride** and its conjugates. Careful execution of these methods will yield valuable data for assessing the pharmacokinetic and targeting properties of novel imaging agents and drug delivery systems. Researchers should adapt these protocols to their specific research questions and adhere to all institutional animal care and use guidelines.

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References

- 1. research.charlotte.edu [research.charlotte.edu]
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